molecular formula C11H13BrN2O B1662614 3-溴乌头碱 CAS No. 207390-14-5

3-溴乌头碱

货号 B1662614
CAS 编号: 207390-14-5
分子量: 269.14 g/mol
InChI 键: DWDCLEHDNICBMI-JGVFFNPUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromocytisine is a derivative of the toxic alkaloid cytisine . It acts as a highly potent agonist at neural nicotinic acetylcholine receptors, binding primarily to the α4β2 and α7 subtypes . It is a full agonist at the α7 subtype while it is only a partial agonist at α4β2, but has an extremely strong binding affinity at α4β2 with 200-fold selectivity for α4β2 over α7 .


Molecular Structure Analysis

The molecular formula of 3-Bromocytisine is C11H13BrN2O . The molecular weight is 269.14 g/mol . The InChIKey is DWDCLEHDNICBMI-JGVFFNPUSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 3-Bromocytisine is 269.14 g/mol . It has a hydrogen bond donor count of 1 .

科学研究应用

帕金森病研究

3-溴乌头碱已被研究其在帕金森病治疗中的潜力。包括 3-溴乌头碱在内的烟碱乙酰胆碱受体激动剂已显示出改善帕金森病症状、减少运动障碍并可能阻止神经退行性过程的希望。在一项研究中,评估了 3-溴乌头碱和其他乌头碱衍生物诱导纹状体多巴胺释放的能力,这在帕金森病管理中至关重要 (Abin-Carriquiry et al., 2008)

烟碱受体激动

3-溴乌头碱已被确定为一种有效且高效的烟碱受体激动剂。研究表明,乌头碱的 C3-卤代化,包括 3-溴乌头碱,增强了结合亲和力和功能效力,特别是在 α7 烟碱受体上。这表明在与烟碱受体功能障碍相关的疾病中具有潜在应用 (Abin-Carriquiry et al., 2006)

抗寄生虫活性

研究表明,3-溴乌头碱表现出抗寄生虫活性,特别是对膜片虫和利什曼原虫寄生虫。3-溴乌头碱的结构特性,包括卤原子的存在,在其抗寄生虫功效中发挥着重要作用,正如 Rakhimov 等人在 2013 年的一项研究中所探索的那样 (Rakhimov et al., 2013)

运动活动和多巴胺能系统

在大鼠研究中,发现 3-溴乌头碱会增加运动活动,这与其与烟碱受体和多巴胺能系统相互作用有关。这一发现与涉及多巴胺能功能障碍的疾病(如帕金森病)相关 (Abin-Carriquiry et al., 2010)

作用机制

Target of Action

3-Bromocytisine is a derivative of the toxic alkaloid cytisine . It acts as a highly potent agonist at neural nicotinic acetylcholine receptors, binding primarily to the α4β2 and α7 subtypes . These receptors are key players in the nervous system, mediating the actions of acetylcholine, a neurotransmitter.

Mode of Action

3-Bromocytisine exhibits differential activity at these receptor subtypes. It is a full agonist at the α7 subtype, meaning it can fully activate this receptor . It is only a partial agonist at α4β2, meaning it can only partially activate this receptor . Despite this, it has an extremely strong binding affinity at α4β2, with 200-fold selectivity for α4β2 over α7 .

Biochemical Pathways

The activation of these receptors by 3-Bromocytisine leads to the stimulation of downstream pathways. In animal studies, 3-Bromocytisine has been shown to stimulate the release of dopamine and noradrenaline . These neurotransmitters play crucial roles in various functions, including mood regulation and the body’s response to stress.

Result of Action

The activation of nicotinic acetylcholine receptors by 3-Bromocytisine and the subsequent release of dopamine and noradrenaline can lead to increased locomotor activity . This suggests that 3-Bromocytisine may have potential applications in conditions characterized by decreased motor activity.

属性

IUPAC Name

(1R,9S)-5-bromo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDCLEHDNICBMI-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC=C(C(=O)N3C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromocytisine

CAS RN

207390-14-5
Record name (1R,5S)-9-Bromo-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207390-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromocytisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207390145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-BROMOCYTISINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL64C996QA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromocytisine
Reactant of Route 2
Reactant of Route 2
3-Bromocytisine
Reactant of Route 3
3-Bromocytisine
Reactant of Route 4
3-Bromocytisine
Reactant of Route 5
3-Bromocytisine
Reactant of Route 6
3-Bromocytisine

Q & A

Q1: How does 3-Bromocytisine exert its effects on the nervous system?

A1: 3-Bromocytisine acts as a potent agonist of nicotinic acetylcholine receptors (nAChRs), particularly showing high affinity for the α7 subtype. [, ] This interaction triggers a cascade of downstream effects, primarily influencing neuronal excitability and neurotransmitter release. Studies demonstrate its ability to protect retinal ganglion cells (RGCs) from glaucoma-induced damage, suggesting a potential therapeutic role in neurodegenerative diseases. []

Q2: What is the structure-activity relationship (SAR) of 3-Bromocytisine, and how does it affect its pharmacological profile?

A2: Bromination of the cytisine molecule, specifically at the 3-position, significantly alters its interaction with different nAChR subtypes. [] Compared to cytisine, 3-Bromocytisine exhibits higher potency at α7 nAChRs, while acting as a partial agonist at α4β2 and α4β4 subtypes. [, ] This selectivity profile is crucial for its potential therapeutic applications, allowing for targeted modulation of specific nAChR-mediated pathways.

Q3: Has 3-Bromocytisine shown efficacy in any in vivo models of disease?

A3: Yes, research indicates that 3-Bromocytisine demonstrates neuroprotective effects in a rat model of glaucoma. [] Administration of the compound led to significant prevention of RGC loss, suggesting its potential as a therapeutic agent for glaucoma and potentially other neurodegenerative diseases. []

Q4: Are there any known instances of resistance or cross-resistance associated with 3-Bromocytisine?

A4: While the provided research papers don't specifically address resistance mechanisms for 3-Bromocytisine, its interaction with nAChRs suggests the possibility of developing resistance, as observed with other nAChR agonists, particularly nicotine. Further research is crucial to explore potential resistance mechanisms and cross-resistance with related compounds.

Q5: What are the analytical methods used to characterize and quantify 3-Bromocytisine?

A5: The research papers mention the use of radioligand binding assays with specific radiolabeled ligands to assess the binding affinity of 3-Bromocytisine to different nAChR subtypes. [] Additionally, electrophysiological techniques like two-electrode voltage clamp recordings on Xenopus oocytes expressing specific nAChR subtypes are employed to investigate the functional effects of the compound. []

Q6: Is there any information available about the environmental impact of 3-Bromocytisine?

A6: The provided research papers primarily focus on the pharmacological characterization of 3-Bromocytisine and don't delve into its environmental impact or degradation. Further research is needed to assess its ecotoxicological effects and develop strategies for responsible waste management.

Q7: Does 3-Bromocytisine exhibit antiparasitic activity?

A7: While the research primarily focuses on 3-Bromocytisine's interaction with nAChRs, one study explores the antiparasitic activity of various N-benzyl cytisine derivatives, including 3-Bromocytisine. [] The presence of a bromine atom was found to influence the antiparasitic activity against Hymenolepis nana (tapeworm) and Leishmania. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。